5-Chloro-1-(4-piperidyl)-2-benzimidazolinone

Overview

Description

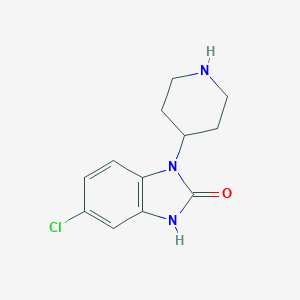

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone is a heterocyclic compound featuring a benzimidazolinone core substituted with a chlorine atom at position 5 and a piperidine ring at position 1 (Fig. 1). Its molecular formula is C₁₂H₁₄ClN₃O (MW: 251.71 g/mol), with a melting point of 228–231°C . The chlorine substituent enhances halogen bonding interactions, while the piperidine ring introduces conformational flexibility, critical for modulating biological activity .

Synthesis: The compound is synthesized via nucleophilic substitution or carboxamide coupling reactions. For example, it reacts with aryl isocyanates to form N-phenylpiperidine-1-carboxamide derivatives in high yields (65–90%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone typically involves the following steps:

Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring attacks an electrophilic carbon center on the benzoimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized benzoimidazole derivatives.

Reduction: Reduced benzoimidazole derivatives.

Substitution: Substituted benzoimidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders

This compound is a crucial intermediate in the synthesis of medications targeting neurological disorders. Its structural properties allow it to interact effectively with neurotransmitter systems, making it valuable in the development of drugs for conditions such as schizophrenia and depression .

2. Antimicrobial Research

this compound has demonstrated potential as an antimicrobial agent. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new treatments for infections .

3. Cancer Therapy

Research indicates that derivatives of this compound can inhibit the BCL6 protein, which is implicated in tumorigenesis, particularly in diffuse large B-cell lymphoma. In vivo studies have shown that certain analogs can reduce BCL6 levels significantly, suggesting their potential as therapeutic agents in oncology .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions, which are critical for advancing drug design and therapeutic strategies. For example, it has been assessed for its inhibitory effects on phosphodiesterase and α-glucosidase enzymes, showing promising results that suggest its utility in metabolic disorders like diabetes .

Material Science

In material science, this compound is explored for its properties in creating novel materials. Its ability to enhance the stability and performance of polymers is being investigated, which could lead to advancements in various industrial applications .

Neuroscience Studies

The compound plays a role in neuroscience research by helping scientists understand the effects of neurotransmitter systems on mental health disorders. Its ability to modulate these systems provides insights into potential therapeutic approaches for treating psychiatric conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Pharmaceutical | Neurological disorders | Key intermediate for drugs targeting mental health issues |

| Antimicrobial Research | Treatment development for bacterial infections | Effective against multiple bacterial strains |

| Cancer Therapy | Inhibition of BCL6 protein | Significant reduction in BCL6 levels in lymphoma models |

| Biochemical Assays | Enzyme interaction studies | Inhibitory effects on phosphodiesterase and α-glucosidase |

| Material Science | Development of novel materials | Enhanced stability and performance in polymers |

| Neuroscience Studies | Understanding neurotransmitter system interactions | Insights into treatment approaches for mental health issues |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Therapeutics

Research focused on the compound's ability to degrade the BCL6 protein showed promising results in xenograft mouse models. The study found that oral dosing led to a marked decrease in tumor size, highlighting its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anticancer and Antiparasitic Activity

Derivatives demonstrate varied potency depending on substituent electronic and steric properties:

- Leishmanicidal activity :

- Anticancer activity :

Neuroleptic and Analgesic Activity

- Clopimozide : Long-acting dopamine antagonist with a safety margin >15,000 in rats, attributed to the bis(p-fluorophenyl)butyl group enhancing receptor affinity .

- Analgesics: Derivatives with methyl or cyanoethyl groups on the piperidine ring exhibit enhanced potency. For example, I_h (2-cyanoethyl-substituted) is 500× more potent than morphine .

Structure-Activity Relationship (SAR)

Piperidine Modifications :

- Carboxamide linkage : Essential for binding to biological targets (e.g., 8-oxo-guanine DNA glycosylase in anticancer activity) .

- Substituent bulk : Bulky groups (e.g., 4-iodophenyl in 18 ) reduce activity due to steric hindrance .

Aromatic Substituents :

- Electron-withdrawing groups (Cl, F) : Enhance leishmanicidal and neuroleptic activity by increasing electrophilicity and halogen bonding .

- Methyl groups : Improve metabolic stability but may reduce analgesic efficacy .

Chlorine Position: The 5-chloro group on benzimidazolinone is critical for π-π stacking and base-pair disruption in DNA-targeted therapies .

Biological Activity

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (CAS No. 53786-28-0) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a piperidine substituent, which is significant for its biological interactions. The presence of chlorine enhances its reactivity and potential binding affinity to various biological targets.

The primary mechanism of action for this compound involves its interaction with specific protein targets, particularly in the context of cancer therapy. Research indicates that compounds with a benzimidazole structure can inhibit tubulin polymerization, leading to disrupted microtubule function, cell cycle arrest, and apoptosis in cancer cells .

Target Proteins

- Tubulin : Inhibition leads to cytotoxic effects in cancer cells.

- BCL6 : A transcriptional repressor involved in tumorigenesis; inhibitors targeting BCL6 have shown promise in reducing its levels in lymphoma models .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Neuroleptic Effects : Similar compounds have been associated with neuroleptic activity, suggesting potential applications in treating psychiatric disorders .

- Antimicrobial Properties : Exhibits activity against a range of pathogens, indicating its potential as an antimicrobial agent.

Anticancer Studies

A study focused on the role of benzimidazole derivatives in targeting BCL6 reported that certain inhibitors led to significant reductions in BCL6 levels in xenograft models. This highlights the potential for this compound as a therapeutic agent for diffuse large B-cell lymphoma (DLBCL) through targeted degradation of oncogenic proteins .

Neuroleptic Activity

Research on clopimozide (a related compound) indicated that it possesses potent neuroleptic properties with a long duration of action. It was found to be effective after oral administration, demonstrating its potential for treating conditions such as schizophrenia . The pharmacological profile suggests that this compound may share similar properties.

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, substituted benzimidazole precursors can react with 4-piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like POCl₃. Key intermediates, such as 5-chloro-2-mercaptobenzimidazole, are characterized using thin-layer chromatography (TLC) and melting point analysis to confirm purity before proceeding .

- Challenges : Impurities from incomplete cyclization or residual solvents (e.g., DMF) may require iterative recrystallization.

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is effective for separating byproducts. For large-scale purification, recrystallization in ethanol/water mixtures (8:2 v/v) under inert atmospheres is preferred to prevent oxidation .

- Rationale : The compound’s sensitivity to light and moisture (as noted in storage guidelines) necessitates inert conditions during purification .

Q. Which spectroscopic methods are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.1–3.5 ppm (piperidyl CH₂ groups) confirm the benzimidazole-piperidine scaffold .

- FT-IR : Absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N stretch) validate the benzimidazolinone core .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 264.1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (POCl₃ at 1–5 mol%) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate-limiting steps. For example, prolonged heating may degrade the piperidine moiety, necessitating shorter reaction times .

- Data Analysis : Use ANOVA to assess the significance of each parameter on yield.

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereomers or rotational isomers of the piperidyl group .

- HPLC-PDA-MS : Detect trace impurities (e.g., 5-chloro-2-benzimidazolinone without the piperidyl substituent) that may arise from incomplete alkylation .

- Case Study : A peak at δ 4.2 ppm in ¹H NMR could indicate residual solvent (e.g., DMSO-d₆) rather than a structural anomaly; cross-check with solvent suppression techniques .

Q. What in vitro approaches are used to study the biological activity of this compound?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases (e.g., CDK1) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric assays. The compound’s benzimidazole core is known to interact with ATP-binding pockets .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Ensure purity >98% (via HPLC) to avoid false positives from impurities .

Q. Tables for Key Data

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 100°C | |

| Solvent | DMF | |

| Catalyst (POCl₃) Loading | 3 mol% | |

| Purification Method | Ethanol/water recrystallization | |

| Purity Threshold (HPLC) | ≥98% |

Properties

IUPAC Name |

6-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAYWDKFDPSTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057764 | |

| Record name | 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53786-28-0 | |

| Record name | 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53786-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(4-piperidinyl)-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053786280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-1-(4-PIPERIDINYL)-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53TAT94YDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.